(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride

Cathepsin K inhibition Enantioselectivity Peptidomimetic synthesis

Researchers seeking a reliable chiral building block for cathepsin K inhibitor synthesis often face batch-to-batch variability and hygroscopic free-base handling issues. (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride resolves these challenges: - The (S)-configured fluorinated side chain mimics leucine while the tertiary alkyl fluoride enhances metabolic stability and provides a clean 19F NMR probe for binding studies. - Supplied as the crystalline hydrochloride salt (≥98% purity) to ensure precise stoichiometric control during amide coupling and macrocyclization. - The 4-fluoro substituent modulates amine pKa and logP, improving cell permeability versus leucinol, critical for oral bioavailability optimization.

Molecular Formula C6H15ClFNO
Molecular Weight 171.64 g/mol
Cat. No. B14799670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride
Molecular FormulaC6H15ClFNO
Molecular Weight171.64 g/mol
Structural Identifiers
SMILESCC(C)(CC(CO)N)F.Cl
InChIInChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H
InChIKeySLNXPYWUDZAXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride: Cathepsin Inhibitor Intermediate


(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride (CAS 1447616-21-8) is a chiral, non-proteinogenic amino alcohol featuring a tertiary alkyl fluoride motif. It serves as a key synthetic intermediate in the preparation of cathepsin cysteine protease inhibitors, where the (S)-configured fluorinated side chain mimics the leucine residue while enhancing metabolic stability and modulating target binding [1]. The compound is supplied as the hydrochloride salt to ensure crystallinity, ease of handling, and precise stoichiometric control during peptide coupling reactions .

Chiral building block (S)-enantiomer required for patent-protected cathepsin inhibitor synthesis
Salt form Hydrochloride salt supports crystalline handling and reproducible coupling stoichiometry
Fluorinated motif 4-Fluoro group enables lipophilicity tuning and potential 19F NMR probe utility

Why (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride Cannot Be Substituted


Superficial class similarity—amino alcohol, fluorinated, leucine-derived—masks critical differences that render (S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride non-interchangeable with its closest analogs. The (S) absolute stereochemistry is essential for the potency of downstream cathepsin K inhibitors derived from this scaffold, as the (R)-enantiomer yields significantly diminished activity [1]. Furthermore, replacement of the 4-fluoro substituent with hydrogen (leucinol) or chlorine substantially alters the electron-withdrawing character at the quaternary center, shifting both the amine pKa and the lipophilicity of the final peptidomimetic, which directly impacts target residence time and selectivity among cathepsin isoforms [2]. The hydrochloride salt form provides critical advantages in long-term storage stability and reproducible weighing versus the free base, which exists as a hygroscopic oil under ambient conditions . These factors collectively mean that a procurement decision based solely on molecular formula similarity risks introducing confounding variables in both synthetic and biological workflows.

! Enantiomer mismatch: (R)-enantiomer (CAS 911716-20-6) is not cited in any cathepsin K inhibitor series; may not support reported inhibitor pharmacophore geometry.
! Fluorine replacement: Replacing 4-fluoro with H (leucinol) or Cl alters electronic profile, potentially shifting amine pKa and target residence time in derived peptidomimetics.
! Free base variability: Free base is a hygroscopic oil; hydrochloride salt reduces purity drift and improves gravimetric accuracy across synthetic runs.

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride: Key Differentiation Evidence


Enantiomer Selectivity in Cathepsin K Inhibition

The (S)-enantiomer of 2-amino-4-fluoro-4-methylpentan-1-ol is the required building block for generating potent cathepsin K inhibitors described in US20100063013A1. While the patent does not report isolated IC50 values for the amino alcohol fragment alone, the final macrocyclic inhibitors incorporating this (S)-configured fragment exhibit single-digit nanomolar Ki values against cathepsin K, and the stereochemical configuration at this position is explicitly claimed as essential for activity [1]. By contrast, the (R)-enantiomer (CAS 911716-20-6) is listed separately in commercial catalogs with no associated patent-protected inhibitor series, indicating that procurement of the (R)-enantiomer cannot support this validated synthetic route .

Enantiomer selectivity
Reported
(S)-enantiomer specified in patent US20100063013A1 for potent cathepsin K macrocyclic inhibitors; (R)-enantiomer not compatible with pharmacophore geometry.
Enantiomer attribution required for inhibitor synthesis; (R) may not yield active analogues.
Patent-derived evidence; no isolated IC50 for building block alone.
Cathepsin K inhibition Enantioselectivity Peptidomimetic synthesis

Hydrochloride Salt vs Free Base: Purity & Handling

Commercially available (S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride is supplied at 95% (AKSci) to 98% (Leyan, MolCore) purity as determined by HPLC or NMR . In contrast, the free base (CAS 603142-92-3) is reported to have a purity specification of 98% but is an oily liquid that is hygroscopic and prone to carbonate formation upon air exposure, leading to variable effective purity upon repeated use . The hydrochloride salt provides a crystalline solid with defined melting point, enabling accurate gravimetric dispensing and consistent reaction stoichiometry across multiple synthetic runs.

Salt vs free base
Data to verify
Hydrochloride: 95–98% purity (HPLC/NMR), crystalline solid. Free base: 98% nominal purity, hygroscopic oil prone to carbonate formation.
Salt form stability supports reproducible synthesis; free base may introduce stoichiometric variability.
Supplier specifications only; long-term stability data not publicly available.
Chemical procurement Purity assay Salt form stability

Fluorination Impact on Lipophilicity: 4-Fluoro vs Leucinol

Introduction of fluorine at the 4-position of the pentanol backbone increases lipophilicity relative to the non-fluorinated analog leucinol ((S)-2-amino-4-methylpentan-1-ol). While experimental logP values for the target compound are not publicly reported, the structurally analogous 4-fluoroleucine ethyl ester exhibits a predicted logP of approximately 1.2 compared to ~0.9 for leucine ethyl ester, representing a ~0.3 log unit increase . This trend is consistent with the electron-withdrawing effect of fluorine reducing hydrogen-bond basicity of the adjacent quaternary carbon, thereby enhancing passive membrane permeability in peptidomimetic drug candidates [1].

Lipophilicity shift
Class-level
Δ logP ≈ +0.3 (predicted) vs non-fluorinated leucine analog
Supports lipophilicity tuning for peptidomimetic ADME profiling.
Based on 4-fluoroleucine ester prediction; no experimental logP for alcohol form.
Lipophilicity logP Fluorine substitution effect

Scalable Synthesis: Multi-Gram Protocol

A multi-gram synthetic route to (S)-2-amino-4-fluoro-4-methylpentan-1-ol is explicitly described in US20100063013A1, starting from ethyl 4-fluoro-L-leucinate via Cbz protection, ester reduction, and deprotection, yielding the target amino alcohol in high chiral purity (confirmed by chiral HPLC, >99% ee) [1]. This contrasts with the limited synthetic information available for the non-fluorinated leucinol in the same patent context, which is not used as a key intermediate. The demonstrated scalability of the fluorinated route (tens of grams) reduces supply risk for medicinal chemistry campaigns that require hundreds of milligrams to multi-gram quantities of the building block.

Scalable synthesis
Reported
Multi-gram route from ethyl 4-fluoro-L-leucinate; chiral purity >99% ee (Chiralcel AD HPLC)
Published protocol supports multi-gram resupply for SAR campaigns.
US20100063013A1, Example 1; tens of grams demonstrated.
Scalable synthesis Process chemistry Cathepsin inhibitor intermediates

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride: Application Scenarios


Cathepsin K Inhibitor Lead Optimization

This compound is the preferred chiral building block for constructing the P1/P2 fragment of macrocyclic cathepsin K inhibitors, as described in US20100063013A1. The (S)-configured fluorinated side chain occupies the S2 pocket of cathepsin K, where the fluorine atom engages in favorable fluorophilic interactions that are absent with leucine-derived fragments [1]. Procurement of the hydrochloride salt in ≥95% purity ensures batch-to-batch reproducibility during amide coupling and subsequent macrocyclization steps.

19F NMR Probes for Ligand Binding

The tertiary alkyl fluoride motif provides a single, well-resolved 19F NMR signal suitable for monitoring ligand-protein interactions. As demonstrated by the broader class of fluorinated ethanolamines, the 19F chemical shift is highly sensitive to changes in the local electronic environment, enabling detection of binding events without the need for isotopic labeling [1]. The (S)-enantiomer ensures compatibility with chiral biological targets such as proteases and kinases.

Enhanced Metabolic Stability for Peptidomimetics

The 4-fluoro substituent increases the predicted logP by approximately 0.3 log units relative to leucinol, which correlates with improved cell permeability (class-level inference). Additionally, the electron-withdrawing fluorine atom reduces the pKa of the adjacent amine by an estimated 0.5–1.0 units, potentially enhancing oral bioavailability by shifting the ionization equilibrium toward the neutral species at physiological pH [1][2]. These properties make it a strategic replacement for leucinol in peptide-based drug candidates where metabolic lability is a concern.

Application
Selection Property
Validation Focus
Cathepsin K inhibitor SAR studies
Chiral (S)-building block, hydrochloride salt
Enantiomeric purity, coupling reproducibility
19F NMR binding studies
Fluorinated chiral probe, single 19F signal
19F chemical shift response to ligand–protein interaction
Peptidomimetic ADME profiling
Fluorine-induced lipophilicity and pKa modulation
Predicted logP shift, ionization equilibrium review
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